molecular formula C13H16F3NO2 B5889161 N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No. B5889161
M. Wt: 275.27 g/mol
InChI Key: JOZSNUSRAYBHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as TFE-IBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide acts as a sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular functions, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis. N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the study of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, including the development of new compounds based on the N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide scaffold with improved pharmacological properties, the investigation of the role of the sigma-1 receptor in various disease states, and the exploration of the potential therapeutic applications of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in various fields, such as neurology and oncology. Additionally, further studies are needed to elucidate the precise mechanism of action of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide and its downstream signaling pathways.

Synthesis Methods

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with isopropylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been used as a tool to study the role of the sigma-1 receptor in the central nervous system. In cancer research, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. In drug discovery, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

N-propan-2-yl-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-9(2)17-12(18)11-5-3-10(4-6-11)7-19-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSNUSRAYBHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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